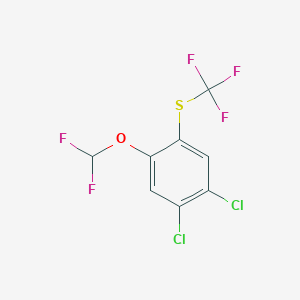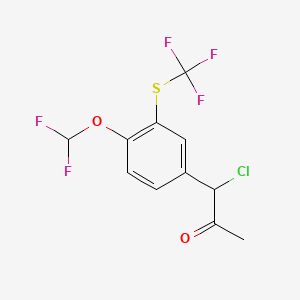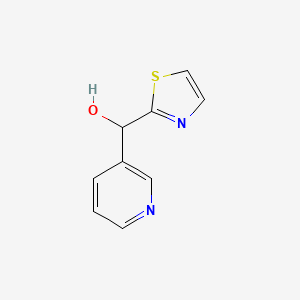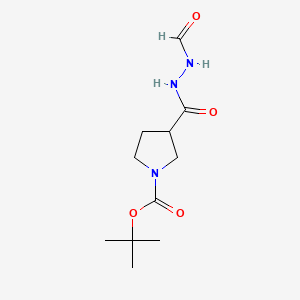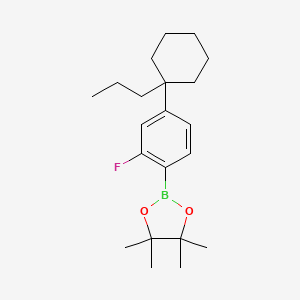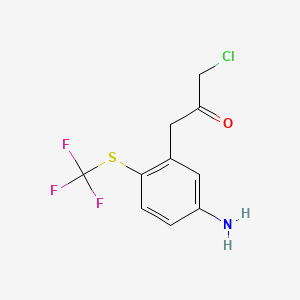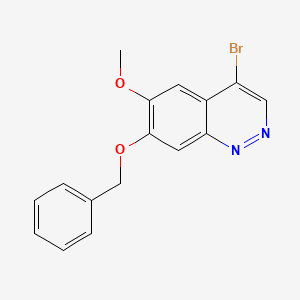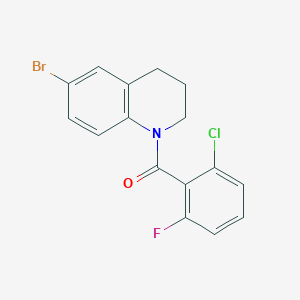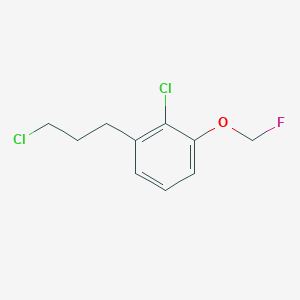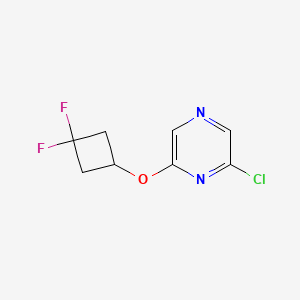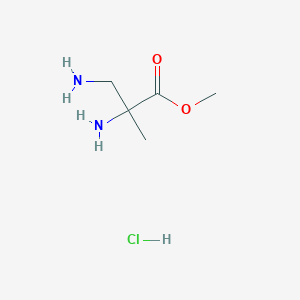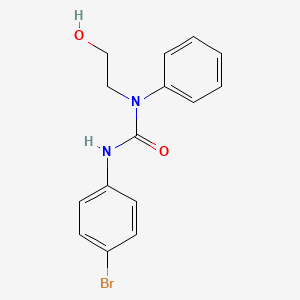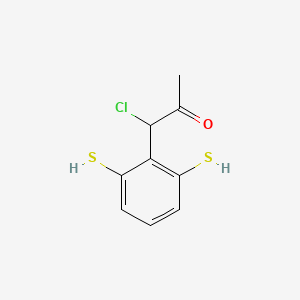
1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS2 and a molecular weight of 232.75 g/mol This compound is characterized by the presence of a chloro group, a ketone group, and two mercapto groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one typically involves the chlorination of 1-(2,6-dimercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro group and the mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one: Similar structure but with mercapto groups at different positions.
1-(2,6-Dimercaptophenyl)propan-2-one: Lacks the chloro group, leading to different reactivity and applications.
Properties
Molecular Formula |
C9H9ClOS2 |
|---|---|
Molecular Weight |
232.8 g/mol |
IUPAC Name |
1-[2,6-bis(sulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClOS2/c1-5(11)9(10)8-6(12)3-2-4-7(8)13/h2-4,9,12-13H,1H3 |
InChI Key |
LMKSLOAQBCZGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1S)S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


